N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazepine ring fused with a benzene ring, an allyl group, and a fluorobenzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound may bind to these targets, altering their function .
Mode of Action
The compound could interact with its targets by binding to active sites or other regions, which can result in the inhibition or activation of the target’s function. This interaction can lead to changes in the biological processes that the target is involved in .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it might activate a pathway that promotes normal cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted from the body all play a role .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from the inhibition of disease-related processes to the promotion of normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxazepine ring system, followed by the introduction of the allyl group and the fluorobenzenesulfonamide moiety. Common reagents and conditions used in these reactions include:
Formation of the Oxazepine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: This can be achieved through allylation reactions using allyl halides and suitable catalysts.
Attachment of the Fluorobenzenesulfonamide Moiety: This step may involve sulfonylation reactions using fluorobenzenesulfonyl chloride and a base.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxo group in the oxazepine ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a specialty chemical in various industrial processes.
Comparison with Similar Compounds
Similar compounds to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide include other oxazepine derivatives and fluorobenzenesulfonamides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Examples include:
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide .
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide .
These compounds highlight the diversity within this class of molecules and underscore the unique properties of each derivative.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCHKVZEKICMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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